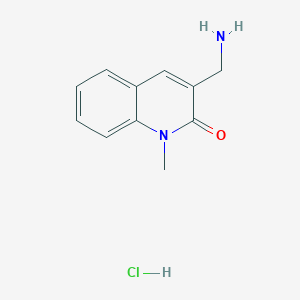

3-(aminomethyl)-1-methylquinolin-2(1H)-one hydrochloride

Vue d'ensemble

Description

3-(aminomethyl)-1-methylquinolin-2(1H)-one hydrochloride is a chemical compound that belongs to the quinoline family. This compound is characterized by the presence of an aminomethyl group attached to the quinoline ring, which is further modified by a methyl group and a hydrochloride salt. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(aminomethyl)-1-methylquinolin-2(1H)-one hydrochloride typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where the quinoline is reacted with formaldehyde and a primary or secondary amine.

Methylation: The methyl group is introduced through alkylation reactions, often using methyl iodide or dimethyl sulfate.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.

Reduction: Reduction of the quinoline ring can yield tetrahydroquinoline derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methyl group or the aminomethyl group.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, primary amines, thiols.

Major Products

Oxidation: Imines, nitriles.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives.

Applications De Recherche Scientifique

Antimicrobial Properties

Research has shown that derivatives of quinolin-2(1H)-one, including 3-(aminomethyl)-1-methylquinolin-2(1H)-one hydrochloride, exhibit significant antimicrobial activity. A study highlighted the compound's effectiveness against bacterial strains by inhibiting DNA gyrase, a crucial enzyme for bacterial replication. The minimum inhibitory concentration (MIC) values indicated potent activity against Escherichia coli and Klebsiella pneumoniae, suggesting its potential as an antibacterial agent .

Antiplasmodial Activity

The compound has also been evaluated for its antiplasmodial activity. A series of related compounds have been synthesized and tested for their ability to inhibit Plasmodium falciparum, the causative agent of malaria. The findings suggest that modifications to the quinolinone scaffold can enhance antiplasmodial potency, indicating a promising direction for developing new antimalarial drugs .

Synthesis and Derivatives

Synthetic Routes

The synthesis of this compound generally involves nucleophilic substitution reactions and various functional group transformations. For instance, the compound can be synthesized through the reaction of appropriate precursors under controlled conditions to yield high purity and yield .

Derivatives and Structure-Activity Relationship (SAR) Studies

SAR studies have been conducted to explore how different substituents on the quinolinone core affect biological activity. For example, altering the position of the amino group or introducing halogen atoms can significantly impact the compound's efficacy against specific pathogens .

Therapeutic Potential

Cancer Treatment

Emerging research indicates that quinolinone derivatives may possess anticancer properties. Compounds similar to this compound have shown promise in inhibiting mutant isocitrate dehydrogenase (IDH) proteins implicated in various cancers. This inhibition could lead to novel therapeutic strategies for treating IDH-mutant tumors .

Cosmetic Applications

The compound's properties extend into cosmetic formulations as well. Its potential as an antimicrobial agent makes it suitable for inclusion in skin care products aimed at preventing infections or enhancing skin health .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 3-(aminomethyl)-1-methylquinolin-2(1H)-one hydrochloride depends on its specific application. In medicinal chemistry, it often acts by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The aminomethyl group can interact with various molecular targets, including proteins and nucleic acids, leading to changes in their function.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-(aminomethyl)-1H-indol-2-ol hydrochloride

- 3-(aminomethyl)benzeneboronic acid hydrochloride

- Aminomethyl propanol

Uniqueness

3-(aminomethyl)-1-methylquinolin-2(1H)-one hydrochloride is unique due to its specific quinoline structure, which imparts distinct biological activities. Compared to similar compounds, it offers a different set of interactions with biological targets, making it valuable for specific applications in medicinal chemistry and chemical biology.

Activité Biologique

3-(aminomethyl)-1-methylquinolin-2(1H)-one hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in cancer research and as a potential therapeutic agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential clinical applications.

The biological activity of this compound is primarily attributed to its ability to interact with multiple biological targets. Research indicates that quinoline derivatives often exhibit antitumor , antibacterial , and anti-inflammatory properties.

- Antitumor Activity : The compound has shown promising results in inhibiting the growth of cancer cells. For instance, studies have demonstrated that derivatives of quinolin-2(1H)-one can significantly reduce cell viability in various cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer (PC-3) cells. The growth inhibitory concentration (GI50) values for these compounds range from 28 to 48 µM, indicating substantial cytotoxic effects .

- Antibacterial Activity : The compound has also been tested for its antibacterial properties. Its derivatives have shown effectiveness against bacterial strains such as E. coli and K. pneumoniae, with minimum inhibitory concentrations (MICs) indicating potent activity .

- Anti-inflammatory Effects : Some studies suggest that quinoline derivatives possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

Efficacy Against Cancer Cell Lines

The efficacy of this compound can be summarized in the following table:

| Cell Line | GI50 (µM) | % Viability at 10 µM | % Viability at 25 µM |

|---|---|---|---|

| MDA-MB-231 (Breast) | 37 | <47 | ~30 |

| PC-3 (Prostate) | 28 | 56 | Not specified |

| MRC-5 (Fibroblast) | >82 | Not affected | Not affected |

These findings illustrate that while the compound exhibits significant cytotoxicity against certain cancer cell lines, it shows minimal effects on normal fibroblast cells, suggesting a degree of selectivity that is desirable in anticancer drug development .

Case Studies

Several studies have focused on the biological activity of quinoline derivatives:

- Study on Hsp90 Inhibition : A study reported that certain derivatives of quinolin-2(1H)-one could induce degradation of the Hsp90 client protein Cdk4, which is crucial for cell cycle regulation and tumor growth. This action underlines the potential of these compounds as Hsp90 inhibitors .

- Multi-target Activity : Research has highlighted the multi-target profile of quinoline derivatives, showing their ability to inhibit lipoxygenase (LOX), which is involved in inflammatory processes. For example, certain analogues exhibited LOX inhibitory activity with IC50 values as low as 10 µM .

Propriétés

IUPAC Name |

3-(aminomethyl)-1-methylquinolin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O.ClH/c1-13-10-5-3-2-4-8(10)6-9(7-12)11(13)14;/h2-6H,7,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYWLPSGGLNPIFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C=C(C1=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.